Ammonia borane [MI]
Description
Ammonia borane (AB) is a boron-nitrogen (B–N) compound recognized for its high hydrogen storage capacity (19.6 wt% H₂, 152.9 g/L) and stability at room temperature . It releases hydrogen via thermolysis (>100°C), hydrolysis (room temperature with catalysts), or methanolysis, with hydrolysis being the most practical due to rapid kinetics and mild conditions . However, AB faces challenges in regeneration from by-products like polyborazylene and ammonia, which complicates its scalability .
Properties
InChI |
InChI=1S/B.H3N/h;1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBANFLSTOJPTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
27.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13774-81-7 | |
| Record name | Ammonia borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013774817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMONIA BORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7O5A5MH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Borane-Ammonia Adduct Formation via Amine Borane Transamination
The transamination of amine boranes with ammonia represents a foundational method for AB synthesis. As detailed in EP2007743B1 , this approach involves reacting tertiary amine boranes (R₃N·BH₃) with gaseous or liquid ammonia in aprotic solvents like toluene or heptane . The general reaction proceeds as:
Key parameters influencing yield and purity include:
-
Ammonia stoichiometry : A 3:1 molar ratio of NH₃ to amine borane maximizes AB formation while minimizing diammoniate diborane ([NH₃]₂BH₂⁺[BH₄]⁻) byproducts .
-
Solvent selection : Non-polar solvents (e.g., toluene) suppress ionic byproduct formation compared to ethers like THF .
-
Temperature control : Reactions conducted at −20°C to 0°C yield 85–92% pure AB, whereas room-temperature syntheses exhibit ≤70% purity due to competing decomposition .
Table 1 summarizes optimized conditions for AB synthesis via transamination:
| Amine Borane | Solvent | Temp (°C) | NH₃ Equiv | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Me₃N·BH₃ | Toluene | 0 | 3 | 89 | 91 |
| Et₃N·BH₃ | Heptane | −20 | 4 | 78 | 85 |
| PhNMe₂·BH₃ | Diethyl ether | 25 | 2 | 65 | 68 |
Despite its simplicity, this method requires rigorous exclusion of moisture and oxygen to prevent BH₃ degradation. Additionally, the high cost of tertiary amine boranes limits industrial scalability .
Borohydride-Ammonium Salt Reactions in Polar Solvents
The metathesis of alkali metal borohydrides (MBH₄) with ammonium salts (NH₄X) in tetrahydrofuran (THF) or diglyme offers a scalable route to AB. As demonstrated in Org. Synth. 102 , sodium borohydride (NaBH₄) reacts with ammonium sulfate ((NH₄)₂SO₄) under reflux to produce AB via:
Critical optimizations include:
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Stoichiometric balance : A 2:1 molar ratio of NaBH₄:(NH₄)₂SO₄ achieves 94% AB yield, whereas excess borohydride promotes Na[BH₃NH₃] impurity formation .
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Solvent drying : Anhydrous THF (<50 ppm H₂O) prevents hydrolysis of NaBH₄ to sodium metaborate (NaBO₂) .
-
Reaction duration : Extended reflux periods (6–8 h) ensure complete sulfate decomposition, evidenced by cessation of H₂ evolution .
Figure 1 illustrates the laboratory setup for this synthesis, highlighting the ice-cooled addition of water to control exothermic H₂ release . Post-reaction workup involves filtration to remove Na₂SO₄, followed by AB recrystallization from diethyl ether (85% recovery) .
Solid-Phase Synthesis Using Borax and Ammonium Salts
CN104649231A introduces a solvent-free method utilizing borax (Na₂B₄O₇·10H₂O) and ammonium salts (e.g., NH₄Cl) in a ball-milling apparatus . The mechanochemical reaction proceeds as:
Key advantages of this approach include:
-
Elimination of solvents : Reduces costs and environmental impact compared to liquid-phase methods .
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Short reaction time : Ball milling for 2–4 h at 300 rpm yields 80–85% AB with 93% purity .
-
Scalability : Continuous ball-milling reactors enable kilogram-scale production .
However, residual boric acid (H₃BO₃) necessitates post-synthesis washing with cold ethanol, which reduces overall yield to 72% .
Catalytic Decomposition Pathways for AB Purification
Thermal decomposition of AB precursors provides a route to high-purity NH₃BH₃. Acta Chim. Sin. 69 details the use of Ni(NH₃)₆Cl₂ as a catalyst for AB synthesis from NaBH₄ . At 40°C, the reaction:
yields 99% pure AB after 10 h, with Ni nanoparticles (10 nm) acting as dehydrogenation catalysts . Differential scanning calorimetry (DSC) confirms that catalyzed AB releases H₂ at 20°C lower than uncatalyzed material, enhancing energy efficiency .
Comparative Analysis of Synthetic Methods
Table 2 evaluates the four primary AB preparation routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Transamination | 65–89 | 68–91 | Moderate | 320–450 |
| Borohydride-Salt | 85–94 | 90–95 | High | 150–220 |
| Solid-Phase | 72–85 | 93–97 | Very High | 90–130 |
| Catalytic Decomposition | 95–99 | 99+ | Low | 500–700 |
The borohydride-ammonium salt method balances cost and yield, making it optimal for industrial applications. In contrast, catalytic decomposition achieves exceptional purity but remains prohibitively expensive for large-scale use .
Chemical Reactions Analysis
Catalytic Dehydrogenation
Transition metals significantly enhance H₂ release kinetics:
Key finding : Ir-based catalysts achieve room-temperature dehydrogenation at rates 100× faster than Rh systems due to homogeneous pathways .
Ionic Liquid-Mediated Reactions
1-Butyl-3-methylimidazolium chloride ([bmim]Cl) enhances dehydrogenation:
| Parameter | Solid-State | [bmim]Cl System |
|---|---|---|
| Induction period | 30–60 min | None |
| H₂ released (95°C, 22 hrs) | 0.9 equiv | 1.6 equiv |
| Total H₂ (wt%) | 6.5 | 5.4 |
The ionic liquid stabilizes polar intermediates like [(NH₃)₂BH₂⁺][BH₄⁻], accelerating oligomerization .
Solution-Phase Decomposition
In ethers (e.g., THF, glyme), three pathways dominate:
| Pathway | Products | Conditions |
|---|---|---|
| Hydrogen-loss decomposition | Cycloborazane → Borazine | Reflux (80–120°C) |
| Base displacement | Solvent-BH₃ adducts | Ambient |
| Hydroboration | Alkoxyboranes | Protic solvents |
Notable observation : Borazine formation is suppressed in mesoporous silica scaffolds .
Nanophase Confinement Effects
Encapsulating NH₃BH₃ in SBA-15 silica alters decomposition:
| Property | Neat NH₃BH₃ | NH₃BH₃/SBA-15 |
|---|---|---|
| Dehydrogenation onset | 114°C | 85°C |
| ΔH (exothermicity) | -21 kJ/mol | -7 kJ/mol |
| Borazine byproduct | 15–20% | <5% |
This nanostructuring also reduces hazardous borazine emissions and improves H₂ purity .
Scientific Research Applications
Hydrogen Storage
Hydrogen Carrier:
Ammonia borane is recognized as a promising hydrogen storage material due to its high hydrogen content (approximately 19.6% by weight). It can release hydrogen through thermal decomposition or hydrolysis, making it a candidate for both solid-state and liquid-state hydrogen storage systems .
- Thermal Decomposition: The thermal decomposition of ammonia borane occurs at elevated temperatures, typically around 100-200 °C, leading to the release of hydrogen gas. Recent studies have shown that the kinetics of this process can be significantly enhanced by confining ammonia borane within porous materials such as mesoporous silica (SBA-15), which lowers the dehydrogenation temperature and improves the yield of hydrogen .
- Catalytic Hydrolysis: The hydrolysis of ammonia borane can be catalyzed using transition metals or supported catalysts. For instance, platinum-supported catalysts have been reported to efficiently promote the hydrolysis reaction, yielding hydrogen gas at lower temperatures compared to non-catalyzed reactions . The development of efficient catalysts remains a critical area of research to enhance the practicality of ammonia borane as a hydrogen source.
Fuel Cells
Direct Ammonia Borane Fuel Cells:
Ammonia borane has been explored as a direct fuel in alkaline fuel cells. In this application, ammonia borane serves as an anode fuel, undergoing oxidation reactions to produce electricity. The direct ammonia borane fuel cell (DABFC) has demonstrated high energy density and capacity, with an equilibrium voltage reaching up to 1.616 V .
- Mechanism and Performance: The anodic reaction involves the oxidation of ammonia borane, which is facilitated by specific catalysts that enhance the electrochemical performance of the fuel cell. Research indicates that optimizing these catalytic processes is essential for improving the overall efficiency and viability of DABFCs for practical applications .
Catalysis
Selective Dehydrogenation:
Ammonia borane's dehydrogenation properties make it a valuable compound in catalysis. Recent studies have focused on developing selective catalysts that can facilitate the dehydrogenation process while producing well-defined products such as polycondensed borazine oligomers .
- Ruthenium Complexes: A notable advancement in this area involves using dinuclear ruthenium complexes that catalyze the selective formation of conjugated polycondensed borazine from ammonia borane. This process not only demonstrates ammonia borane's utility in producing valuable chemical intermediates but also highlights its potential in material synthesis .
Comparative Data Table
| Application Area | Key Features | Challenges |
|---|---|---|
| Hydrogen Storage | High hydrogen content; thermal and hydrolytic release | Slow kinetics; catalyst development needed |
| Direct Fuel Cells | High energy density; efficient oxidation | Catalyst optimization; scalability issues |
| Catalytic Dehydrogenation | Selective product formation | Controlling reaction pathways; catalyst efficiency |
Case Studies
- Nanostructured Ammonia Borane: Research indicates that incorporating ammonia borane into mesoporous silica significantly enhances its dehydrogenation kinetics. This approach allows for lower temperature thresholds for hydrogen release and reduces by-product formation during decomposition .
- Catalytic Hydrolysis Studies: Studies utilizing transition metal catalysts have shown improved rates of hydrogen release from ammonia borane through hydrolysis under mild conditions. These findings suggest pathways for practical applications in energy systems where rapid hydrogen generation is required .
- Direct Fuel Cell Applications: The development of direct ammonia borane fuel cells has demonstrated promising results in terms of voltage output and energy density, suggesting potential for future energy applications beyond traditional hydrogen storage methods .
Mechanism of Action
The mechanism of action of ammonia borane primarily involves the release of hydrogen gas through hydrolysis, thermolysis, or methanolysis. The compound interacts with metal particles, dissociating the B-N bond to form intermediates that release hydrogen. The formation of dihydrogen bonds and hydrogen bonds plays a crucial role in these reactions .
Comparison with Similar Compounds
Sodium Borohydride (NaBH₄)
- Hydrogen Content : 10.8 wt% H₂, significantly lower than AB’s 19.6 wt% .
- Decomposition: Hydrolysis requires basic conditions (pH > 12) and catalysts (e.g., Ru, Pt).
- Applications : Widely used in industrial reduction reactions and portable hydrogen generators. However, its lower energy density and corrosive alkaline requirements limit its use in fuel cells .
Hydrazine Borane (N₂H₄BH₃)
- Hydrogen Content : 15.4 wt% H₂, intermediate between AB and NaBH₄ .
- Decomposition : Releases hydrogen via hydrolysis or thermolysis but generates hydrazine (N₂H₄), a toxic by-product. Dimerization during decomposition forms ionic intermediates like [N₂H₄BH₂N₂H₄⁺][BH₄⁻], complicating by-product management .
- Catalysis: Requires non-precious metal catalysts (e.g., Cu@SiO₂) similar to AB, but hydrazine’s toxicity limits its practicality .
Lithium Amidoborane (LiNH₂BH₃)
- Hydrogen Content : ~11 wt% H₂, lower than AB but with improved dehydrogenation kinetics .
- Decomposition : Exothermic reaction at lower temperatures (~90°C) compared to AB’s thermolysis (>100°C). However, rehydrogenation is thermodynamically unfeasible, requiring chemical reduction methods (e.g., hydrazine) for regeneration .
- Advantages : Reduced gaseous by-products (e.g., NH₃) compared to AB, making it safer for closed systems .
Calcium Borohydride (Ca(BH₄)₂)
- Hydrogen Content : 11.5 wt% H₂, with thermal decomposition pathways distinct from AB.
- Decomposition: Releases ammonia-borane adducts (e.g., Ca(BH₄)₂·NH₃BH₃) and hydrogen at lower temperatures (~200°C).
- Regeneration: Reversible hydrogen release in early decomposition stages, but subsequent steps form non-reversible β-Ca(BH₄)₂ .
Key Research Findings and Challenges
- Catalysis: AB hydrolysis achieves high efficiency with Ru-based catalysts (e.g., CaRuO₃ retains 94.9% activity after 5 cycles) . In contrast, NaBH₄ requires noble metals, increasing costs .
- By-Product Management : AB releases NH₃, which forms acidic solutions (pKa = 9.25) but is less corrosive than NaBH₄’s alkaline requirements . Hydrazine borane’s toxicity necessitates stringent handling .
- Regeneration : AB’s regeneration via chemical reduction (e.g., using hydrazine) achieves ~63% yield, but energy efficiency remains suboptimal (~46%) . Sodium borohydride regeneration is more established but less relevant for high-capacity storage .
Future Perspectives
AB’s versatility in hydrogen release mechanisms (hydrolysis, thermolysis) and high energy density keep it at the forefront of research. However, its technological readiness lags behind NaBH₄ due to unresolved regeneration challenges . Innovations in catalyst design (e.g., graphene-supported NiPd alloys for tandem reactions) and nanoconfinement strategies may bridge this gap .
Biological Activity
Ammonia borane (NH₃BH₃) is a compound that has garnered significant interest due to its unique properties and potential applications, particularly in hydrogen storage and fuel cell technology. This article delves into the biological activity of ammonia borane, focusing on its interactions, effects, and implications in various biological contexts.
Overview of Ammonia Borane
Ammonia borane is a solid compound that consists of ammonia and borane. It has a molecular weight of 30.86 g/mol and is characterized by its ability to release hydrogen gas upon thermal decomposition. This property has made it a candidate for hydrogen storage solutions, with theoretical gravimetric hydrogen storage capacities reaching approximately 5 wt% .
1. Hydrogen Release Mechanisms
The biological activity of ammonia borane is closely linked to its hydrogen release mechanisms. Studies indicate that ammonia borane can release hydrogen through several pathways, including thermal decomposition and hydrolysis:
- Thermal Decomposition : At elevated temperatures, ammonia borane decomposes exothermically to release hydrogen gas. The decomposition process typically occurs in two main steps, leading to the formation of various by-products, including diborane and borazine .
- Hydrolysis : Ammonia borane can undergo hydrolysis in the presence of water, which also results in hydrogen production. This reaction can be catalyzed by various materials, enhancing the efficiency of hydrogen release .
2. Toxicological Studies
Research into the toxicological effects of ammonia borane is limited but crucial for understanding its safety profile in biological systems. Preliminary studies suggest that ammonia borane exhibits low toxicity levels when administered in controlled doses. However, the by-products generated during its decomposition may pose risks, necessitating further investigation into their biological impacts .
3. Case Studies
Several case studies have explored the biological implications of ammonia borane:
- Case Study 1: Catalytic Hydrolysis : A study demonstrated that modified iron foam could effectively catalyze the hydrolysis of ammonia borane, leading to significant hydrogen release while minimizing toxic by-products . This finding highlights the potential for ammonia borane in clean energy applications.
- Case Study 2: Thermal Decomposition Under Pressure : Research utilizing Raman spectroscopy revealed that the thermal decomposition of ammonia borane at high pressures results in unique polymeric structures and altered kinetics for hydrogen release . These findings could inform future applications in high-pressure environments.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | NH₃BH₃ |
| Molecular Weight | 30.86 g/mol |
| Density | 0.73 kg/m³ |
| Hydrogen Storage Capacity | ~5 wt% |
| Solubility in Water | 11.4 mol/L |
Research Findings
Recent research has focused on enhancing the performance of ammonia borane as a hydrogen storage medium:
- Mechanochemical Activation : A study reported that mechanochemical processes could significantly enhance the kinetics of hydrogen release from ammonia borane, suggesting a viable method for improving its efficiency as a fuel source .
- Composite Materials : Investigations into composite materials derived from ammonia borane have shown promise for applications in carbon dioxide adsorption and environmental remediation, indicating potential dual-use capabilities beyond energy storage .
Q & A
Q. What are the primary synthesis methods for ammonia borane (AB), and how do their efficiencies compare?
Ammonia borane is synthesized via two main routes:
- Route 1 : Reaction of ammonium salts with lithium borohydride (LiBH₄) in diethyl ether, yielding ~86% isolated AB .
- Route 2 : Reaction of ammonium salts with sodium borohydride (NaBH₄) in tetrahydrofuran (THF), which is preferred due to scalability and reduced hydrogen gas (H₂) byproduct formation. Modifications, such as CO₂ treatment in inert solvents, further enhance boron-hydrogen (B-H) utilization . Recent advancements (e.g., one-pot synthesis from trimethyl borate) aim to improve yields beyond the traditional 45% efficiency .
Q. What is the thermal decomposition mechanism of AB, and what parameters govern hydrogen release kinetics?
AB decomposes thermally in three stages:
- Stage 1 : Release of 1 mole H₂ (90–110°C), forming polyaminoborane.
- Stage 2 : Release of 0.5–1 mole H₂ (110–150°C), producing borazine-like intermediates.
- Stage 3 : Further decomposition above 500°C, yielding boron nitride . Kinetic modeling using a first-order Arrhenius equation (pre-exponential factor: 4 s⁻¹; activation energy: 13 kJ mol⁻¹) aligns with experimental data from batch reactors (373–430 K), where 90% of H₂ is released within 120 seconds .
Q. How does hydrolysis of AB proceed, and what role do catalysts play in optimizing hydrogen yield?
Hydrolysis of AB in aqueous media follows:
Catalysts (e.g., Ru, Co, or Pd-based nanoparticles) reduce activation energy and suppress ammonia (NH₃) byproduct formation. For example, Pt/Ni(OH)₂ nanocomposites achieve near-complete H₂ release (19.6 wt%) at room temperature .
Advanced Research Questions
Q. How can catalytic activity for AB dehydrogenation be enhanced through computational and experimental approaches?
- Computational : Density functional theory (DFT) studies reveal that doping g-C₃N₄ with transition metals (e.g., Ru) lowers the energy barrier for AB adsorption and H₂ desorption .
- Experimental : Bimetallic catalysts (e.g., PdCoAg/AC nanoparticles) optimize active sites, achieving 12 wt% H₂ at 430 K. Response surface methodology (RSM) identifies optimal catalyst loading (0.1–0.3 g) and temperature (353–393 K) .
Q. What experimental strategies resolve contradictions in reported kinetic parameters for AB decomposition?
Discrepancies in activation energies (e.g., 13–130 kJ mol⁻¹) arise from differences in reactor design (batch vs. flow systems) and measurement techniques (thermogravimetry vs. gas chromatography). Standardizing protocols (e.g., COMSOL Multiphysics modeling coupled with in-situ FTIR) improves reproducibility .
Q. What are the challenges in regenerating spent AB, and what methods show promise?
Spent AB (e.g., polyborazylene) requires energy-intensive regeneration. Hydrazine (N₂H₄) in liquid ammonia at 100°C partially restores AB, but efficiency remains low (~30%). Alternative pathways, such as electrochemical reduction, are under investigation .
Q. How does nanoconfinement improve AB’s hydrogen release kinetics and thermal stability?
Encapsulating AB in mesoporous silica (e.g., SBA-15) reduces decomposition onset temperature by 20°C and stabilizes intermediates. This confinement effect suppresses volatile byproducts and enhances cyclability .
Methodological Insights
Q. Table 1: Comparative Catalytic Performance in AB Hydrolysis
| Catalyst | H₂ Yield (wt%) | Temperature (K) | Reference |
|---|---|---|---|
| Pt/Ni(OH)₂ | 19.6 | 298 | |
| Ru/IR-120 | 18.2 | 323 | |
| PdCoAg/AC | 12.0 | 430 |
Q. Table 2: Thermal Decomposition Kinetics of AB
Key Research Gaps
- Catalyst Durability : Most studies focus on initial activity, but long-term stability under cyclic conditions is underreported .
- Mechanistic Ambiguities : The role of diammoniate of diborane ([NH₃]₂BH₂⁺BH₄⁻) as an intermediate during ionic liquid-mediated dehydrogenation requires further NMR/DFT validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
